7-(2,2-Dimethylpropoxy)-6-methylhept-3-en-2-one
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Overview
Description
7-(2,2-Dimethylpropoxy)-6-methylhept-3-en-2-one is an organic compound with a complex structure that includes a heptene backbone, a dimethylpropoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2-Dimethylpropoxy)-6-methylhept-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-methylhept-3-en-2-one with 2,2-dimethylpropanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(2,2-Dimethylpropoxy)-6-methylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles replace the dimethylpropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
7-(2,2-Dimethylpropoxy)-6-methylhept-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 7-(2,2-Dimethylpropoxy)-6-methylhept-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropoxy)-3-methylbenzaldehyde
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- Fulvestrant
Uniqueness
7-(2,2-Dimethylpropoxy)-6-methylhept-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62581-34-4 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
7-(2,2-dimethylpropoxy)-6-methylhept-3-en-2-one |
InChI |
InChI=1S/C13H24O2/c1-11(7-6-8-12(2)14)9-15-10-13(3,4)5/h6,8,11H,7,9-10H2,1-5H3 |
InChI Key |
TZZMAQPWULFMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC(=O)C)COCC(C)(C)C |
Origin of Product |
United States |
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